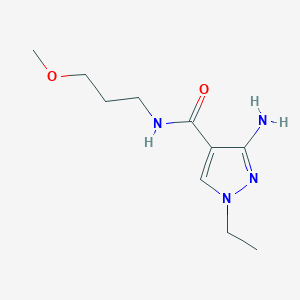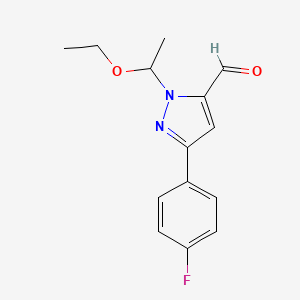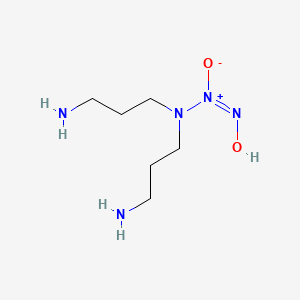
3-Morpholinemethanethiol, (3S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Morpholinemethanethiol, (3S)- is a chemical compound with the molecular formula C5H11NOS and a molecular weight of 133.21 g/mol It is characterized by the presence of a morpholine ring attached to a methanethiol group
Preparation Methods
The synthesis of 3-Morpholinemethanethiol, (3S)- can be achieved through several synthetic routes. One common method involves the reaction of morpholine with formaldehyde and hydrogen sulfide under controlled conditions . The reaction typically takes place in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
3-Morpholinemethanethiol, (3S)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, the thiol group can be converted to a sulfonic acid or disulfide using oxidizing agents such as hydrogen peroxide or sodium hypochlorite . Reduction reactions may involve the conversion of the thiol group to a sulfide using reducing agents like lithium aluminum hydride. Substitution reactions can occur at the morpholine ring, where nucleophiles such as halides or amines can replace the hydrogen atoms . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Morpholinemethanethiol, (3S)- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions . In biology, it has been studied for its potential role as an inhibitor of certain enzymes and as a modulator of biological pathways . In medicine, it is being investigated for its potential therapeutic effects, including its ability to target specific molecular pathways involved in disease processes . In industry, it is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 3-Morpholinemethanethiol, (3S)- involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with reactive cysteine residues in proteins, leading to the modulation of protein function . This interaction can result in the inhibition or activation of specific enzymes and signaling pathways, depending on the context. The morpholine ring may also contribute to the compound’s binding affinity and specificity for certain molecular targets .
Comparison with Similar Compounds
3-Morpholinemethanethiol, (3S)- can be compared with other similar compounds, such as 3-Morpholinopropanethiol and 3-Morpholinobutanethiol . These compounds share the morpholine ring and thiol group but differ in the length of the carbon chain connecting these functional groups. The unique structure of 3-Morpholinemethanethiol, (3S)-, with its specific stereochemistry, may confer distinct chemical and biological properties compared to its analogs . This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1273577-21-1 |
|---|---|
Molecular Formula |
C5H11NOS |
Molecular Weight |
133.21 g/mol |
IUPAC Name |
[(3S)-morpholin-3-yl]methanethiol |
InChI |
InChI=1S/C5H11NOS/c8-4-5-3-7-2-1-6-5/h5-6,8H,1-4H2/t5-/m0/s1 |
InChI Key |
JZIJQKKBGJSPCQ-YFKPBYRVSA-N |
Isomeric SMILES |
C1COC[C@H](N1)CS |
Canonical SMILES |
C1COCC(N1)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]amino}methyl)phenol](/img/structure/B11746876.png)




![1-(2,2-difluoroethyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11746910.png)
![1-[(2R,3R,4S)-4-hydroxy-3-methoxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B11746919.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11746925.png)
![(E)-N-({5-[(E)-(hydroxyimino)methyl]furan-2-yl}methylidene)hydroxylamine](/img/structure/B11746926.png)

![1-ethyl-4-{[(5-fluorothiophen-2-yl)methyl]amino}-1H-pyrazole-3-carboxylic acid](/img/structure/B11746936.png)
amine](/img/structure/B11746943.png)
amine](/img/structure/B11746948.png)
![(3aR,7aS)-1-methyl-3-(pyridin-2-yl)-octahydro-1H-imidazo[4,5-c]pyridin-2-one hydrochloride](/img/structure/B11746951.png)
